molecular formula C4H9NO B093229 1-Aziridineethanol CAS No. 1072-52-2

1-Aziridineethanol

Cat. No.: B093229
CAS No.: 1072-52-2
M. Wt: 87.12 g/mol
InChI Key: VYONOYYDEFODAJ-UHFFFAOYSA-N
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Preparation Methods

1-Aziridineethanol can be synthesized through various methods. One common synthetic route involves the reaction of ethylene oxide with ethylenimine . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

1-Aziridineethanol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Aziridineethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Aziridineethanol involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with various molecular targets, leading to the formation of new chemical entities . The hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s behavior.

Comparison with Similar Compounds

1-Aziridineethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the aziridine ring and the hydroxyl group, which imparts distinct reactivity and solubility characteristics.

Properties

IUPAC Name

2-(aziridin-1-yl)ethanol
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InChI

InChI=1S/C4H9NO/c6-4-3-5-1-2-5/h6H,1-4H2
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InChI Key

VYONOYYDEFODAJ-UHFFFAOYSA-N
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Canonical SMILES

C1CN1CCO
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Molecular Formula

C4H9NO
Record name 1-AZIRIDINE ETHANOL
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Related CAS

9016-04-0
Record name 1-Aziridineethanol, homopolymer
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DSSTOX Substance ID

DTXSID0024551
Record name 1-Aziridineethanol
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Molecular Weight

87.12 g/mol
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Physical Description

1-aziridine ethanol is a clear colorless to yellow liquid. (NTP, 1992), Colorless liquid; [Hawley] Colorless or yellow liquid; [CAMEO]
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Boiling Point

309 to 313 °F at 760 mmHg (NTP, 1992), 168 °C
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Flash Point

153 °F (NTP, 1992), 85 °C, 185 °F (open cup)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in organic solvents, Miscible with water
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Density

1.088 (NTP, 1992) - Denser than water; will sink, 1.088 g/cu cm at 25 °C
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Vapor Pressure

0.49 [mmHg]
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Color/Form

Colorless liquid

CAS No.

1072-52-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-aziridineethanol in lanthanide chemistry?

A1: this compound exhibits versatile behavior in the presence of lanthanide(III) (Ln(III)) ions. It can undergo ring-opening cyclo-oligomerization to form cyclic polyaza ligands, with the 12-membered macrocycle (1,4,7,10-tetrakis(2-hydroxyethyl)-1,4,7,10-tetraaza-cyclododecane) being the most favored product. [] These ligands, along with their acyclic counterparts formed in the presence of ethylenediamine, can coordinate to Ln(III) ions, resulting in mononuclear, dinuclear, tetranuclear, and even pentanuclear complexes. [] The formation of these polynuclear complexes is influenced by the coordinative unsaturation of the alkoxy sites on the ligands and the Ln(III) ions themselves. [] This ability to form diverse structures makes this compound an interesting candidate for developing novel lanthanide-based materials.

Q2: How does the structure of this compound contribute to its coordination behavior with metals?

A2: this compound possesses both nitrogen and oxygen atoms capable of coordinating to metal centers. [] The nitrogen atom within the aziridine ring can act as a Lewis base, donating its lone pair to a Lewis acidic metal center. Additionally, the hydroxyl group can be deprotonated, generating an alkoxide group (–O–) that readily binds to metal ions. [] This dual functionality allows for diverse coordination modes and the formation of intricate metal complexes, as seen with lanthanide ions. []

Q3: Beyond lanthanides, what other metals have been shown to interact with this compound, and what structural insights were gained?

A3: Research shows that this compound can react with organozinc compounds, leading to interesting outcomes. [] For instance, reacting this compound with diethylzinc in the presence of oxygen doesn't result in simple oxidation of the organozinc compound. Instead, it yields a zinc ethylperoxide complex. [] This suggests that this compound's alkoxide form can stabilize reactive species like peroxides, opening avenues for controlled oxidation chemistry.

Q4: Has this compound demonstrated any biological activity, and if so, what are the potential implications?

A4: While not a pharmaceutical itself, this compound has shown potential in two distinct biological contexts. Firstly, it displays sterilizing activity against the boll weevil (Anthonomus grandis) when introduced through their diet. [] This suggests potential applications in insect control strategies. Secondly, in an adaptive laboratory evolution experiment, a strain of Streptomyces variabilis, when co-cultured with the fungal pathogen Cryptococcus neoformans, started producing this compound along with other metabolites. [] This evolution led to a significant increase in the bacterium's antifungal activity. Although the specific role of this compound in this context isn't fully elucidated, its presence during the evolution of enhanced antifungal activity warrants further investigation.

Q5: What are the known spectroscopic properties of this compound?

A5: this compound has been studied using microwave spectroscopy to investigate its hydrogen bonding characteristics. [] While the specific details of the spectrum are not provided in the abstract, this technique can reveal information about the molecule's structure and conformational preferences, especially regarding intramolecular hydrogen bonding interactions between the hydroxyl group and the nitrogen atom.

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